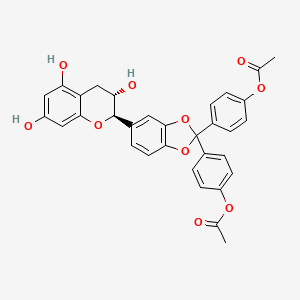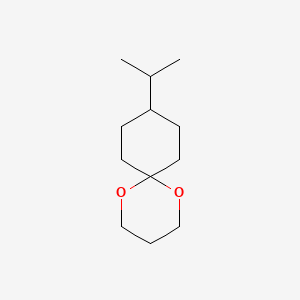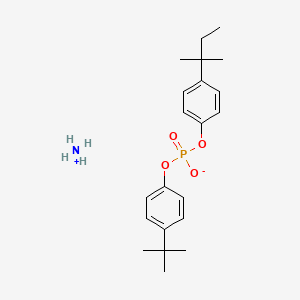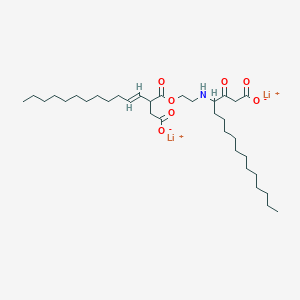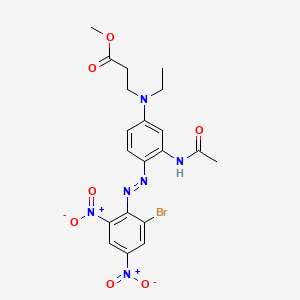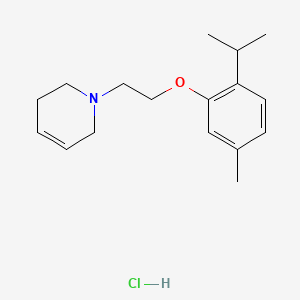
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of a phosphonic acid group attached to a purine derivative, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- typically involves multiple steps. One common approach is the reaction of a purine derivative with a phosphonic acid precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include purification steps such as crystallization or chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different phosphonic acid derivatives, while substitution reactions can introduce new functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- involves its interaction with specific molecular targets. For example, in antiviral applications, the compound can inhibit viral DNA synthesis by incorporating into the viral DNA and terminating its replication . This action is facilitated by the compound’s ability to mimic natural nucleotides, allowing it to interfere with viral replication processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Phosphonic acid, [3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]propyl]-
- Phosphonic acid, [3-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]butyl]-
- ABI-1968
Uniqueness
Phosphonic acid, ((3-(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)propoxy)methyl)- is unique due to its specific structure, which combines a purine derivative with a phosphonic acid group. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
117086-99-4 |
|---|---|
Molekularformel |
C9H14N5O5P |
Molekulargewicht |
303.21 g/mol |
IUPAC-Name |
3-(2-amino-6-oxo-1H-purin-9-yl)propoxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O5P/c10-9-12-7-6(8(15)13-9)11-4-14(7)2-1-3-19-5-20(16,17)18/h4H,1-3,5H2,(H2,16,17,18)(H3,10,12,13,15) |
InChI-Schlüssel |
WYMKPVYTVNNZNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N1CCCOCP(=O)(O)O)N=C(NC2=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


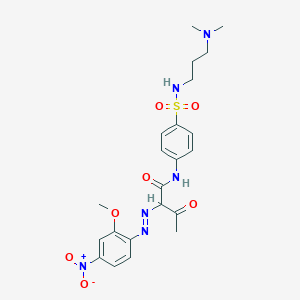
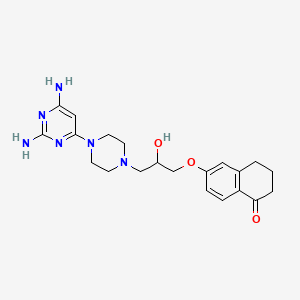
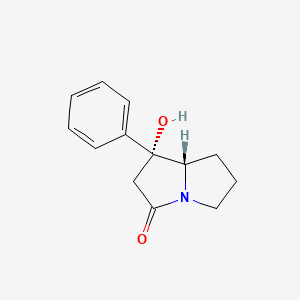
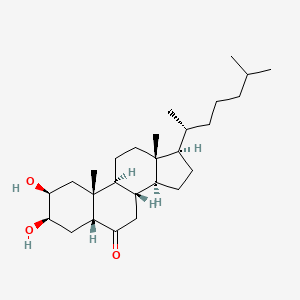
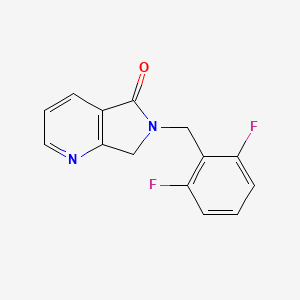
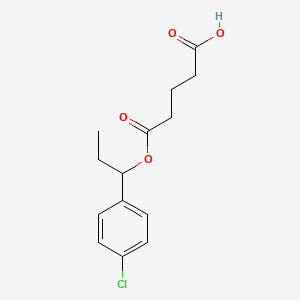

![(1S,9S,10S)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene;3-(2-methoxyphenoxy)propane-1,2-diol](/img/structure/B12712881.png)
